molecular formula C17H25NO3S B2577628 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide CAS No. 2310199-26-7

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide

Cat. No.: B2577628
CAS No.: 2310199-26-7
M. Wt: 323.45
InChI Key: TXGDAIVWRVAMDA-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide is a complex organic compound with a unique structure that includes a thiolane ring, a hydroxyethoxy group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide typically involves a multi-step process. One common method includes the reaction of a thiolane derivative with a hydroxyethoxy compound under controlled conditions to form the intermediate. This intermediate is then reacted with a phenylbutanamide derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides, while reduction of the amide group may produce amines.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the thiolane ring and phenylbutanamide moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-phenylethanediamide
  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-thiophenecarboxamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of the thiolane ring and hydroxyethoxy group provides distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-2-15(14-6-4-3-5-7-14)16(20)18-12-17(21-10-9-19)8-11-22-13-17/h3-7,15,19H,2,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGDAIVWRVAMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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